(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE
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Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from piperazine and introducing the phenethyl group through alkylation reactions.
Coupling Reaction: The final step involves coupling the pyrazole and piperazine rings through a methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes . The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and overall biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: This compound features a similar pyrazole and piperazine structure but with different substituents.
IMIDAZOLE CONTAINING COMPOUNDS: These compounds share the heterocyclic nature and have broad applications in medicinal chemistry.
OTHER PYRAZOLE DERIVATIVES: Various pyrazole derivatives with different substituents and functional groups can be compared to highlight the unique properties of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-20-16(15(18)13-19-20)17(23)22-11-9-21(10-12-22)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVKADUQCTJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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